(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(morpholino)methanone
is a heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazole rings are known to impart biological activity and are found in various biologically active compounds .
Synthesis Analysis
The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis process involved a two-step, one-pot procedure .Molecular Structure Analysis
The molecular structure of the compound involves a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is known to impart biological activity .Chemical Reactions Analysis
The reaction product is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group . This results in a tricyclic side product .Scientific Research Applications
Synthesis and Chemical Structure
- The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(morpholino)methanone has been synthesized and utilized in various studies, highlighting its relevance in scientific research. For instance, Wang et al. (2017) synthesized a derivative, HG-10-102-01, used as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing its potential in medical imaging techniques (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Anticancer Applications
- The compound has been a part of various synthesized derivatives showing promising antimicrobial and anticancer activities. Hafez et al. (2016) synthesized a series of pyrazole derivatives, exhibiting higher anticancer activity compared to the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, Syed, Alagwadi Ramappa, & Alegaon (2013) reported novel derivatives with significant antitubercular and antifungal activity (Syed, Alagwadi Ramappa, & Alegaon, 2013).
Antibacterial Activity
- Genin et al. (2000) prepared nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, where derivatives like pyrazole were used to expand the spectrum of activity against Gram-negative organisms, showcasing the antibacterial potential of such compounds (Genin et al., 2000).
Applications in Heterocyclic Synthesis
- The compound's derivatives have been involved in the synthesis of a wide range of heterocyclic compounds, indicative of its versatility in chemical synthesis. For instance, Ho & Suen (2013) synthesized a series of novel derivatives incorporating a pyrimidine moiety, indicating the compound's utility in expanding the diversity of heterocyclic chemistry (Ho & Suen, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-7-13(2)23(20-12)16-8-15(18-11-19-16)22-9-14(10-22)17(24)21-3-5-25-6-4-21/h7-8,11,14H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOPFJUOYWNSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.